molecular formula C14H18N2O3 B491238 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid CAS No. 412921-53-0

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid

Cat. No.: B491238
CAS No.: 412921-53-0
M. Wt: 262.3g/mol
InChI Key: LCWMPJVMVSBYHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been studied for its crystal structure, revealing that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a specific spatial arrangement, indicating its potential application in crystallography and molecular design (Faizi, Ahmad & Golenya, 2016).

Medicinal Chemistry

Piperazine derivatives, including structures similar to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, are identified for their central pharmacological activity, mainly involving the activation of the monoamine pathway. These compounds are researched for their potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti & Costa, 2018).

Antimicrobial and Antioxidant Activities

Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, suggesting their potential in pharmaceutical applications (Mallesha & Mohana, 2011).

Enantioseparation in Drug Synthesis

The enantioseparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine enantiomers has been studied, indicating its importance in the preparation of antihypertensive drugs like doxazosin. This highlights the compound's role in the pharmaceutical industry, particularly in the synthesis of stereochemically pure drugs (Yu, 2005).

Antihypertensive Drug Synthesis

N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been improved as an intermediate in the synthesis of the antihypertensive drug, Doxazosin. This compound is crucial for treating conditions like benign prostate hyperplasia and hypertension, indicating its importance in cardiovascular therapeutics (Ramesh, Reddy & Reddy, 2006).

Mechanism of Action

Target of Action

The primary target of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in a dose-dependent increase in acetylcholine levels . The compound also releases a metabolite, 4-(4-ethyl-piperazin-1-yl)-1-(2,3,4-trihydroxy-phenyl)-butan-1-one (SP-04m), which, along with the parent compound, acts as a sigma-1 receptor antagonist . This supports their potential use in relieving symptoms related to psychosis, a non-cognitive condition often associated with Alzheimer’s disease .

Biochemical Pathways

The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . Additionally, both the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins .

Pharmacokinetics

The compound’s ability to inhibit ache both in vitro and in vivo suggests that it can cross the blood-brain barrier and reach its target in the brain .

Result of Action

The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels . This could potentially improve cognitive function in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity, which is implicated in the pathogenesis of Alzheimer’s disease .

Properties

IUPAC Name

2-(4-ethylpiperazine-1-carbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCWMPJVMVSBYHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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